N-[4-(hydroxymethyl)oxan-4-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide
Description
N-[4-(hydroxymethyl)oxan-4-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide is a synthetic organic compound that features a unique combination of functional groups, including a pyrazole ring and a trifluoromethyl group
Properties
IUPAC Name |
N-[4-(hydroxymethyl)oxan-4-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O3/c13-12(14,15)9-1-4-18(17-9)7-10(20)16-11(8-19)2-5-21-6-3-11/h1,4,19H,2-3,5-8H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMBLSXKGNXBFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CO)NC(=O)CN2C=CC(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(hydroxymethyl)oxan-4-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the pyrazole ring through a cyclization reaction, followed by the introduction of the trifluoromethyl group via a nucleophilic substitution reaction. The final step involves the coupling of the pyrazole derivative with an oxan-4-yl acetamide intermediate under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for the cyclization and substitution steps, as well as the development of more efficient catalysts and reagents to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(hydroxymethyl)oxan-4-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.
Reduction: The pyrazole ring can be reduced under specific conditions to form a dihydropyrazole derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, aldehydes, dihydropyrazoles, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N-[4-(hydroxymethyl)oxan-4-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as improved thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of N-[4-(hydroxymethyl)oxan-4-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(hydroxymethyl)oxan-4-yl]-2-[3-(methyl)pyrazol-1-yl]acetamide
- N-[4-(hydroxymethyl)oxan-4-yl]-2-[3-(chloromethyl)pyrazol-1-yl]acetamide
- N-[4-(hydroxymethyl)oxan-4-yl]-2-[3-(fluoromethyl)pyrazol-1-yl]acetamide
Uniqueness
N-[4-(hydroxymethyl)oxan-4-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry where these properties can enhance drug efficacy and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
